molecular formula C17H16BrNO4 B2756035 4-(Butoxycarbonyl)phenyl 5-bromonicotinate CAS No. 313555-23-6

4-(Butoxycarbonyl)phenyl 5-bromonicotinate

Cat. No.: B2756035
CAS No.: 313555-23-6
M. Wt: 378.222
InChI Key: WZMHSGWVWPKHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Butoxycarbonyl)phenyl 5-bromonicotinate is an organic compound that belongs to the class of phenylboronic acid derivatives. These compounds are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butoxycarbonyl)phenyl 5-bromonicotinate typically involves the esterification of 4-hydroxybenzoic acid with butyl chloroformate, followed by bromination of the resulting ester. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Butoxycarbonyl)phenyl 5-bromonicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Butoxycarbonyl)phenyl 5-bromonicotinate in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transfer of the phenyl group to the target molecule. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Uniqueness: 4-(Butoxycarbonyl)phenyl 5-bromonicotinate is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its butoxycarbonyl group offers protection during synthesis, making it a valuable intermediate in complex organic syntheses .

Properties

IUPAC Name

(4-butoxycarbonylphenyl) 5-bromopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-2-3-8-22-16(20)12-4-6-15(7-5-12)23-17(21)13-9-14(18)11-19-10-13/h4-7,9-11H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMHSGWVWPKHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.